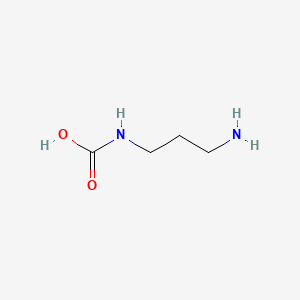

(3-Aminopropyl)carbamic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-aminopropylcarbamic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c5-2-1-3-6-4(7)8/h6H,1-3,5H2,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZOGLJEROCEQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80240487 | |

| Record name | (3-Aminopropyl)carbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80240487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94088-76-3 | |

| Record name | N-(3-Aminopropyl)carbamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94088-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Aminopropyl)carbamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094088763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Aminopropyl)carbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80240487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-aminopropyl)carbamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Preparation Methodologies for 3 Aminopropyl Carbamic Acid and Its Research Relevant Derivatives

Precursor-Based Synthetic Strategies

The most common approach to synthesizing (3-aminopropyl)carbamic acid derivatives involves the use of 1,3-propanediamine as a starting material. This strategy relies on the selective protection of one of the two primary amine groups.

Synthesis from 1,3-Propanediamine and its Derivatives

The direct reaction of 1,3-propanediamine with a carboxylating agent is the most straightforward method for preparing this compound derivatives. The key challenge in this approach is achieving mono-substitution to prevent the formation of di-substituted byproducts.

The protection of one amino group of 1,3-propanediamine as a carbamate (B1207046) ester is a widely used strategy. The choice of the ester group (e.g., tert-butyl, benzyl (B1604629), allyl) is dictated by the desired deprotection conditions in subsequent synthetic steps. The tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), is popular due to its stability and ease of removal under acidic conditions. sci-hub.se Similarly, benzyl and allyl esters, formed using benzyl chloroformate or allyl phenyl carbonate respectively, offer alternative deprotection strategies, such as hydrogenolysis for the benzyl group and palladium-catalyzed cleavage for the allyl group.

Research has demonstrated the successful synthesis of various N-protected this compound esters from 1,3-propanediamine. For instance, the reaction with tert-butyl phenyl carbonate, benzyl phenyl carbonate, and allyl phenyl carbonate provides the corresponding mono-carbamate protected diamines in good yields. organic-chemistry.org

Table 1: Synthesis of N-Protected this compound Esters from 1,3-Propanediamine This table summarizes the yields of different N-protected this compound esters synthesized from 1,3-propanediamine.

| Protecting Group Ester | Reagent | Yield (%) | Reference |

|---|---|---|---|

| tert-Butyl | tert-Butyl Phenyl Carbonate | 68% | organic-chemistry.orgresearchgate.net |

| Benzyl | Benzyl Phenyl Carbonate | 72% | organic-chemistry.orgresearchgate.net |

| Allyl | Allyl Phenyl Carbonate | 86% | researchgate.net |

Achieving selective mono-protection of symmetrical diamines like 1,3-propanediamine can be challenging due to the equal reactivity of both amino groups. Current time information in Bangalore, IN. Several methods have been developed to favor the formation of the mono-protected product over the di-protected species.

One effective technique involves the differentiation of the two amino groups by protonation. By adding one equivalent of an acid, such as hydrochloric acid (HCl), to the diamine, a mixture of the free diamine, the mono-protonated salt, and the di-protonated salt is formed in equilibrium. sci-hub.se The mono-protonated species, having one free amino group and one ammonium (B1175870) salt, becomes the dominant species. sci-hub.se Subsequent addition of the protecting group reagent, like di-tert-butyl dicarbonate (Boc₂O), leads to the selective acylation of the more nucleophilic free amine, resulting in high yields of the mono-Boc-protected diamine. sci-hub.senih.gov This method has been shown to be efficient for various acyclic and cyclic diamines. sci-hub.se

Alternative approaches utilize trimethylsilyl (B98337) chloride (Me₃SiCl) or thionyl chloride (SOCl₂) as an in-situ source of HCl for the mono-protonation step, followed by the addition of Boc₂O. maynoothuniversity.ie These "one-pot" procedures are efficient and can be scaled up for the production of mono-Boc protected diamines in good yields and high purity. maynoothuniversity.ie Flow chemistry has also been employed to optimize the reaction conditions for mono-Boc protection, allowing for precise control over stoichiometry and temperature, although the maximum yield in some cases may be moderate. Current time information in Bangalore, IN.

Formation as an Intermediate in Organic Transformations

Generation via Reactions with N-(3-aminopropyl)-azepan-2-one Derivatives

N-(3-aminopropyl)-azepan-2-one is a key intermediate in the synthesis of the non-nucleophilic strong base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). tandfonline.commsuniv.ac.in The synthesis involves the N-cyanoethylation of azepan-2-one (B1668282) followed by reduction to yield N-(3-aminopropyl)-azepan-2-one. tandfonline.com While not a direct synthesis of this compound, the reverse reaction, the hydrolysis of DBU, can yield 1-(3-aminopropyl)azepan-2-one, highlighting the chemical relationship between these structures. researchgate.net Furthermore, DBU itself can act as a nucleophilic catalyst, and its N-acylation with reagents like dimethyl carbonate generates a carbamate intermediate, which is structurally related to this compound derivatives and is reactive towards further transformations. tandfonline.com

Intermediates in the Synthesis of Dithiocarbamic Acid Derivatives

The reaction of primary or secondary amines with carbon disulfide (CS₂) is a fundamental method for the synthesis of dithiocarbamic acids and their salts. organic-chemistry.orgnih.gov When a derivative of 1,3-propanediamine is used as the amine source, a (3-aminopropyl)dithiocarbamic acid derivative is formed as an intermediate.

For example, the reaction of a 3-aminopropylamide of cholic acid with CS₂ in methanol (B129727) leads to the formation of a dithiocarbamic acid derivative, which then forms a stable ammonium salt with another molecule of the starting amine. nih.gov Similarly, monobasic bidentate dithiocarbamate (B8719985) ligands can be prepared through the reaction of a 1:1 molar ratio of 1,3-propanediamine and carbon disulfide. researchgate.netcmu.ac.th In these reactions, the initial nucleophilic attack of the amino group on carbon disulfide generates a zwitterionic dithiocarbamic acid intermediate, which is then typically deprotonated by a base or another amine molecule to form the more stable dithiocarbamate salt. sci-hub.se

Formation as an Intermediate in Organic Transformations

Polymerization and Copolymerization Approaches

N-(3-Aminopropyl)methacrylamide (APMA), and its hydrochloride salt (APMH), is a versatile monomer utilized in the synthesis of functional polymers. Its primary amine group and polymerizable methacrylamide (B166291) moiety allow for its incorporation into a wide array of polymeric architectures through various polymerization techniques. These polymers, often cationic, are explored for numerous applications due to the reactive nature of the pendant primary amine, which allows for post-polymerization modification. researchgate.netpolysciences.com

The polymerization of APMA can be achieved through several methods, including conventional free-radical polymerization and controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. evitachem.comnih.gov These processes can be conducted in different media, such as aqueous or organic solvents, often at elevated temperatures (e.g., 70°C or higher) using common initiators like azobisisobutyronitrile (AIBN) or persulfates. evitachem.comnih.gov

Free-Radical Copolymerization

Conventional free-radical polymerization is a common method for preparing copolymers containing APMA units. A notable example is the copolymerization of APMA with acrylic acid (AA) to form polyampholytes, which are polymers carrying both positive and negative charges. rsc.org In a study on the free-radical batch copolymerization of N-(3-aminopropyl)methacrylamide hydrochloride (APM) and acrylic acid (AA), the reactivity ratios were determined by monitoring the monomer feed ratio drift using ¹H-NMR. rsc.orgresearchgate.net The findings indicated that controlling the pH is crucial, as it affects the degree of ionization of methacrylic acid, thereby altering the relative reactivities of the comonomers. mcmaster.ca Buffering the system can minimize this effect and prevent precipitation during polymerization. mcmaster.ca

Table 1: Reactivity Ratios for the Copolymerization of APM and AA

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Polymerization Method |

|---|---|---|---|---|

| N-(3-aminopropyl)methacrylamide hydrochloride (APM) | Acrylic Acid (AA) | 0.68 | 0.48 | Free-Radical Batch |

Data sourced from references rsc.orgresearchgate.net.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization offers precise control over molecular weight and results in polymers with narrow molecular weight distributions (low dispersity, Ð). nih.gov This technique has been successfully applied to the aqueous polymerization of APMA. nih.gov For instance, copolymers of APMA have been synthesized with monomers such as N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) and N-[3-(diethylamino)propyl]methacrylamide (DEAPMA). nih.gov

RAFT polymerization is also employed to create well-defined, complex architectures like block copolymers and hyperbranched polymers. researchgate.netnih.gov A pH-responsive triblock copolymer, α-methoxy poly(ethylene oxide)-b-poly(N-(3-aminopropyl) methacrylamide)-β-poly(2-(diisopropylamino)ethyl methacrylate) (mPEO-PAPMA-PDPAEMA), was synthesized via aqueous RAFT polymerization. researchgate.net Furthermore, linear and hyperbranched polymers for potential use as MRI contrast agents have been prepared by copolymerizing N-acryloylmorpholine (NAM) with gadolinium(III)-complexed monomers containing methacrylamide groups. nih.govrsc.org The polymerizations were conducted at 80°C in a DMSO/water mixture, yielding polymers with controlled molecular weights and low dispersity. nih.gov

Table 2: Synthesis of Linear P(NAM-r-Gd·L1) Copolymers via RAFT Polymerization

| Entry | Mol% Gd·L1 Feed | Mₙ (g mol⁻¹) | Dispersity (Ð) |

|---|---|---|---|

| 1 | 1.1 | 14,200 | 1.08 |

| 2 | 2.1 | 11,900 | 1.11 |

| 3 | 4.8 | 9,600 | 1.14 |

| 4 | 9.8 | 7,600 | 1.25 |

| 5 | 17.2 | 8,100 | 1.19 |

Mₙ (Number average molecular weight) and Ð values were determined by SEC analysis. Data sourced from reference nih.gov.

Precipitation Polymerization

Precipitation polymerization is another effective method for creating crosslinked polymeric particles, or microgels, incorporating APMA. Surfactant-free, radical precipitation copolymerization of N-isopropylmethacrylamide (NIPMAm) with N-(3-aminopropyl)methacrylamide hydrochloride (APMH) and a cross-linker like N,N′-methylene(bisacrylamide) (BIS) yields amine-functionalized microgels. nih.gov A typical synthesis involves a molar composition of 89% NIPMAm, 9% APMH, and 2% BIS at a total monomer concentration of 140 mM, initiated at 70°C. nih.gov The resulting microgels are stimuli-responsive, exhibiting sensitivity to temperature and pH. nih.gov

Table 3: Typical Reaction Conditions for Microgel Synthesis via Precipitation Polymerization

| Component | Molar Composition (%) | Concentration |

|---|---|---|

| N-isopropylmethacrylamide (NIPMAm) | 89 | 124.6 mM |

| N-(3-aminopropyl)methacrylamide hydrochloride (APMH) | 9 | 12.6 mM |

| N,N′-methylene(bisacrylamide) (BIS) | 2 | 2.8 mM |

| Total Monomers | 100 | 140 mM |

Reaction is typically initiated with 2,2′-azobis(2-amidinopropane) dihydrochloride (B599025) (V50) or ammonium persulfate (APS) at 70°C. Data sourced from reference nih.gov.

These polymerization strategies highlight the adaptability of (3-Aminopropyl)methacrylamide as a monomer for creating a diverse range of functional polymeric materials with tailored properties for advanced applications. polysciences.com

Mechanistic Investigations of 3 Aminopropyl Carbamic Acid Reactivity

Reactivity in Carbon Dioxide Capture Systems

(3-Aminopropyl)carbamic acid is a key species in the context of carbon dioxide (CO₂) capture technologies that utilize amine-based sorbents. Its formation and subsequent reactions are central to the chemisorption processes designed to mitigate CO₂ emissions. The reactivity of its primary amine group with CO₂ is a focal point of research aiming to develop more efficient and cost-effective capture materials.

The reaction between the primary amine group of a molecule like 1,3-diaminopropane (B46017) and carbon dioxide proceeds through a two-step mechanism under typical conditions. rsc.orgrsc.org Initially, the nucleophilic amine attacks the electrophilic carbon of CO₂, leading to the direct formation of this compound. rsc.org This species exists in equilibrium with its corresponding ammonium (B1175870) carbamate (B1207046) salt.

On solid sorbents, such as silica (B1680970) functionalized with 3-aminopropyl groups, both carbamic acid and ammonium carbamate ion pairs are formed upon exposure to CO₂ under both dry and moist conditions. nih.govdiva-portal.org The relative concentration of these species is influenced by the surface density of the amine groups; ammonium carbamate ion pairs are preferentially formed on sorbents with high amine densities. nih.govdiva-portal.org

The general reaction scheme is as follows:

Step 1: Carbamic Acid Formation R-NH₂ + CO₂ ⇌ R-NH-COOH

Step 2: Ammonium Carbamate Formation R-NH-COOH + R-NH₂ ⇌ R-NH-COO⁻ + R-NH₃⁺

The most widely cited reaction pathway for CO₂ with primary and secondary amines is the zwitterion mechanism. rsc.orgmdpi.com This mechanism proposes that the nucleophilic nitrogen atom of the amine attacks the carbon atom of CO₂, forming a zwitterionic intermediate (R-NH₂⁺-COO⁻). nih.gov This intermediate is then deprotonated by a base (such as another amine molecule or water) to yield the stable carbamate. rsc.org

However, more recent theoretical and experimental studies have challenged the role of the zwitterion as a true intermediate. nih.gov An alternative, unified mechanism proposes that the reaction proceeds through a single, concerted step involving a six-membered transition state. nih.gov In this pathway, the nucleophilic attack by the amine is catalytically assisted by a second base molecule (e.g., another amine or a water molecule) that facilitates the proton transfer simultaneously with the formation of the nitrogen-carbon bond. nih.gov This model avoids the formation of a high-energy zwitterion and is supported by kinetic and computational data. nih.gov In this concerted mechanism, the nitrogen and hydrogen atoms that add across the C=O double bond of carbon dioxide originate from two different amine molecules. nih.gov

Under specific conditions, such as at the interface of microdroplets, the reaction can be significantly accelerated. rsc.orgnih.gov This is attributed to the formation of superacids at the droplet surface, which protonate CO₂, making it more susceptible to nucleophilic attack by the amine. rsc.orgnih.gov

The presence of water and the nature of the solvent play a critical role in the reaction pathway and the stability of the resulting products. figshare.comresearchgate.net

Solvent Effects: The choice of solvent significantly influences whether the carbamic acid or the ammonium carbamate is the predominant species. researchgate.netmdpi.com

Protophilic, Aprotic Solvents: In highly dipolar, protophilic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), the undissociated carbamic acid is selectively and completely formed. researchgate.netmdpi.com These solvents are capable of stabilizing the carbamic acid through strong hydrogen bonding. mdpi.com

Other Solvents: In contrast, in protophobic aprotic solvents (e.g., acetonitrile), apolar aprotic solvents (e.g., benzene, chloroform), or amphiprotic solvents (e.g., methanol), the ammonium carbamate salt is the favored product and often precipitates from the solution. researchgate.net In protic solvents like methanol (B129727), the formation of ammonium methylcarbonate (B8334205) can also occur as a competing reaction. mdpi.com

This solvent-dependent selectivity is attributed to the acid-base equilibria between the amine and its corresponding carbamic acid, with the relative pKa values shifting based on the solvent environment. researchgate.net

The reaction of CO₂ with amines is a fast and reversible process, allowing for the regeneration of the sorbent and release of captured CO₂. nih.govnewcastle.edu.au

Thermodynamics: The formation of carbamate from the reaction of an amine with CO₂ is an exothermic and exergonic process at room temperature. sid.ir The heat of reaction is a critical parameter for industrial applications, as it directly impacts the energy required for solvent regeneration. sid.ir For model primary amines like (3-aminopropyl)trimethoxysilane grafted onto silica, the heat of adsorption for CO₂ was calculated to be high, reflecting the strong chemical bond formed. rsc.org The stability of the carbamate adduct is influenced by the amine's structure and basicity. acs.org The reversible nature of the reaction is governed by Le Chatelier's principle, where increasing the temperature shifts the equilibrium back towards the reactants (amine and CO₂), enabling the release of the gas and regeneration of the sorbent. researchgate.net

| Parameter | Amine System | Value | Significance |

|---|---|---|---|

| Heat of Reaction (ΔH) | Methylamine (aq) + CO₂ → Carbamate | -12.4 kcal mol⁻¹ | Exothermic nature of carbamate formation. sid.ir |

| Gibbs Free Energy (ΔG) | Methylamine (aq) + CO₂ → Carbamate | -1.48 kcal mol⁻¹ | Spontaneous (exergonic) reaction at room temperature. sid.ir |

| Heat of Adsorption (ΔHads) | (3-aminopropyl)trimethoxysilane on silica | -130 kJ mol⁻¹ | Strong chemisorption via carbamate/carbamic acid formation. rsc.org |

| Reaction Order | Primary Amines (aq) + CO₂ | First order in CO₂, First order in amine | Describes the dependence of reaction rate on reactant concentrations. researchgate.net |

Recent research has focused on developing advanced solvents and materials that can stabilize the carbamic acid species, potentially overcoming the 2:1 (amine:CO₂) stoichiometric limitation of traditional systems and enhancing CO₂ capture capacity.

Reversible Ionic Liquids (RevILs): Nonaqueous silylamines can function as RevILs, which have demonstrated an enhanced CO₂ uptake capacity. researchgate.netslsp.ch This enhancement is attributed to the stabilization of the carbamic acid species through an equilibrium with an ionic liquid network of ammonium-carbamate ion pairs. researchgate.netslsp.ch This stabilization allows for a greater amine-to-CO₂ mole ratio, approaching 3:2 instead of the conventional 2:1. researchgate.netslsp.ch This represents the first reported instance of carbamic acid stabilization by reversible ionic liquids, leading to an average 30% increase in CO₂ capacity over standard amine solutions. researchgate.netslsp.ch

Functionalized Materials and Other Solvents:

On Silica Surfaces: When formed on amine-functionalized silica, carbamic acid can be stabilized by hydrogen bonds with nearby silanol (B1196071) groups or other amine functionalities. nih.govdiva-portal.org Under dry conditions, it can also undergo a slow condensation reaction with surface silanol groups to form a more stable, covalently bound silylpropylcarbamate. nih.gov

Ionic Liquids (ILs): In certain amino acid-derived ILs where the amine functionality is on the anion, CO₂ capture is favored through the formation of carbamic acids stabilized by hydrogen bonding. rsc.orgresearchgate.net This change in mechanism can double the molar absorption capacity compared to ILs with cation-tethered amines that follow the traditional ammonium carbamate pathway. rsc.orgresearchgate.net

Adduct Formation: In some amine-functionalized metal-organic frameworks (MOFs), evidence suggests the formation of ammonium carbamate chains that interact with and stabilize carbamic acids via hydrogen bonding. rsc.org This cooperative binding can lead to a high enthalpy of adsorption while allowing for regeneration at lower temperatures. rsc.org

Derivatization and Functionalization Reactions

While this compound is a key intermediate in CO₂ capture, the carbamic acid functional group itself is often employed in organic synthesis as a protecting group for amines. The parent molecule, 1,3-diaminopropane, contains two primary amine groups. To achieve selective functionalization of one of these amines, the other is often temporarily protected. The formation of a carbamate derivative, such as a tert-butyloxycarbonyl (Boc) or benzyl (B1604629) (Cbz) carbamate, serves this purpose effectively.

The most common precursor for derivatization is N-Boc-1,3-diaminopropane, which is chemically named tert-butyl N-(3-aminopropyl)carbamate. oakwoodchemical.com With one amine protected as a stable carbamate, the remaining free primary amine on the propyl chain is available for a wide range of chemical transformations.

Common derivatization and functionalization reactions include:

Acylation: The free amine can react with acyl chlorides or anhydrides to form amides.

Alkylation and Reductive Amination: The amine can be alkylated or undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines. smolecule.com

Nucleophilic Substitution: The amine group can act as a nucleophile in various substitution reactions. smolecule.com

Carbamate and Urea (B33335) Formation: The free amine can react with chloroformates or isocyanates to form a second, different carbamate or a urea linkage, respectively.

Coupling Reactions: The amine can participate in various coupling reactions, such as Suzuki-Miyaura couplings after appropriate modification, to build more complex molecular architectures. smolecule.com

Once the desired modification is complete, the protecting carbamate group (e.g., Boc) can be removed under mild acidic conditions to reveal the second primary amine, allowing for further functionalization if needed. smolecule.com

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 1,3-Propanediamine | Benzyl Chloroformate | This compound Benzyl Ester | Carbamate Protection (Cbz). thieme-connect.com |

| 1,3-Propanediamine | Allyl Chloroformate | This compound Allyl Ester | Carbamate Protection (Alloc). thieme-connect.com |

| N-Boc-1,3-diaminopropane | Aldehydes/Ketones + Reducing Agent | N-alkylated N-Boc-1,3-diaminopropane | Reductive Amination. smolecule.com |

| N-Fmoc-1,3-diaminopropane | Acyl Chloride | N-Acyl N'-Fmoc-1,3-diaminopropane | Acylation of free amine. smolecule.com |

| 3-Aminopropyl-functionalized Silica | Azidoalkyl-tethered oligonucleotide | Oligonucleotide-grafted silica | Surface Functionalization. google.com |

Amide Formation and Coupling Reactions

The primary amine of this compound derivatives, most commonly N-Boc-1,3-diaminopropane, readily participates in amide bond formation, a cornerstone reaction in medicinal and materials chemistry. axispharm.comvulcanchem.com The carbamate group serves as an effective protecting group for one of the amines, preventing its participation in the reaction and avoiding the formation of unwanted byproducts. masterorganicchemistry.comumich.edu This allows the free primary amine to act as a nucleophile, reacting with activated carboxylic acids or their derivatives to form a stable amide linkage. umich.edunih.gov

The general strategy involves the activation of a carboxylic acid, which can then be coupled with the protected aminopropylamine. Common coupling reagents used for this transformation include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or phosphonium-based reagents. ucl.ac.uk The choice of coupling agent and reaction conditions is critical to ensure high yields and prevent side reactions, such as racemization if chiral centers are present. umich.edu After the amide bond is successfully formed, the Boc protecting group can be easily removed under acidic conditions, for instance, with trifluoroacetic acid (TFA), to reveal the second primary amine for further functionalization. masterorganicchemistry.com This orthogonal protection strategy is fundamental in multi-step syntheses, such as solid-phase peptide synthesis, where the aminopropyl moiety can be incorporated as a flexible linker. masterorganicchemistry.comvulcanchem.com

Table 1: Common Coupling Reactions Involving this compound Derivatives

| Reactant 1 (Protected Amine) | Reactant 2 (Carboxylic Acid Source) | Coupling Reagent/Conditions | Product Type | Key Feature |

|---|---|---|---|---|

| tert-Butyl (3-aminopropyl)carbamate | Generic Carboxylic Acid (R-COOH) | EDC, HATU, T3P® | N-Protected Amide | Formation of a stable amide bond at the primary amine. ucl.ac.uk |

| tert-Butyl (3-aminopropyl)carbamate | Acid Chloride (R-COCl) | Base (e.g., Pyridine, Triethylamine) | N-Protected Amide | High reactivity, but potential for side reactions. masterorganicchemistry.com |

| N-Boc-1,3-propanediamine | Amino Acids | DCC, DEPBT | N-Protected Dipeptide Analog | Used to introduce flexible linkers in peptide chemistry. masterorganicchemistry.comvulcanchem.com |

Reactions for the Preparation of Pyrimidin-2-one Derivatives

This compound derivatives are key intermediates in the synthesis of substituted pyrimidines and pyrimidin-2-ones, which are important scaffolds in medicinal chemistry. ias.ac.in In these reactions, the nucleophilic primary amine of a protected this compound, such as its tert-butyl ester, is typically reacted with a pyrimidine (B1678525) ring bearing suitable leaving groups, such as halogens. ucsf.edu

For example, the synthesis of certain kinase inhibitors involves the reaction of tert-butyl (3-aminopropyl)carbamate with a di-substituted pyrimidine, like 2,4-dichloropyrimidine. The reaction often proceeds via nucleophilic aromatic substitution, where the aminopropyl group displaces one of the chloro substituents. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction. ucsf.eduuni-frankfurt.de Subsequent reaction at the second reactive site on the pyrimidine ring, followed by deprotection of the Boc group, leads to the final complex pyrimidine derivative. nih.gov This stepwise approach allows for the controlled construction of highly functionalized pyrimidine cores. ias.ac.inmdpi.com

Incorporation into Complex Molecular Architectures (e.g., Kinase Inhibitor Precursors)

The (3-aminopropyl)carbamate moiety is a frequently utilized building block in the design and synthesis of complex bioactive molecules, particularly kinase inhibitors. uni-frankfurt.de Kinases are crucial targets in drug discovery, especially in oncology, and inhibitors often feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The aminopropyl chain serves as a versatile linker, connecting the core to other pharmacophoric groups that can form additional interactions and enhance potency and selectivity. google.com

A notable example is in the development of inhibitors for ULK1 (unc-51 like autophagy activating kinase 1), a key regulator of autophagy. google.comnih.gov In the synthesis of one such inhibitor, N-(3-aminopropyl)carbamic acid tert-butyl ester was reacted with 2,4-dichloro-5-iodopyrimidine. ucsf.edu The resulting intermediate was then coupled with another aromatic amine before deprotection to yield the final inhibitor. ucsf.edu The aminopropyl group in the final structure often plays a critical role by placing a terminal amine in a position to form key hydrogen bonds within the kinase's active site. google.com Similar synthetic strategies have been employed to create inhibitors for other kinases, including FLT3 and CHK1. nih.gov

Table 2: Examples of Kinase Inhibitors Synthesized Using this compound Derivatives

| Target Kinase | Starting Material | Synthetic Step | Role of Aminopropyl Moiety | Reference |

|---|---|---|---|---|

| ULK1 | tert-Butyl (3-aminopropyl)carbamate | Nucleophilic substitution on a dihalopyrimidine ring | Flexible linker for positioning amine group for binding | ucsf.edugoogle.com |

| FLT3/CHK1 | tert-Butyl (3-aminopropyl)carbamate | Substitution followed by Buchwald coupling and deprotection | Provides a side chain crucial for dual inhibitory activity | nih.gov |

| MEK1 | tert-Butyl (3-aminopropyl)carbamate | Nucleophilic substitution on a pyrimidine derivative | Component of a macrocyclic inhibitor structure | uni-frankfurt.de |

Crosslinking Mechanisms in Polyampholyte Systems

In materials science, the aminopropyl group is utilized to create crosslinked polymer networks. Polyampholytes, which are polymers containing both cationic and anionic monomer units, can be designed to self-crosslink through reactions involving these functional groups. A well-studied system involves the copolymerization of N-(3-aminopropyl)methacrylamide (APM) and acrylic acid (AA). researchgate.netmcmaster.ca

The crosslinking mechanism in p(APM-co-AA) systems is typically induced by heating. It is a two-step process: first, two adjacent carboxylic acid groups from the acrylic acid units undergo dehydration to form a cyclic anhydride (B1165640) intermediate. researchgate.netnih.gov This activated anhydride is then susceptible to nucleophilic attack by the primary amine of a nearby APM unit on another polymer chain. This reaction opens the anhydride ring and forms a stable amide bond, creating a covalent crosslink between the polymer chains. nih.gov This self-crosslinking process transforms the soluble polymer into an insoluble, but water-swellable, hydrogel. windows.net The extent of crosslinking and the resulting properties of the hydrogel can be controlled by the monomer ratio, polymer concentration, and heating conditions. nih.gov

Formation of Organosilicon Derivatives (e.g., N-carboxylated 1-(3-aminopropyl)silatrane)

This compound chemistry extends to the field of organosilicon compounds, particularly silatranes. Silatranes are cage-like structures with a transannular coordinate bond between a nitrogen and a silicon atom, which imparts unique stability and reactivity. nih.govnih.gov 1-(3-Aminopropyl)silatrane (APS) is a key derivative, synthesized from (3-aminopropyl)triethoxysilane (APTES) and triethanolamine. radiologykey.comevitachem.com

The terminal primary amine of APS is reactive and can undergo carboxylation. Research has shown that the amine groups on silica surfaces modified with aminopropyl groups can react with atmospheric carbon dioxide (CO2). nih.gov This reaction leads to the formation of this compound and ammonium carbamate ion pairs under both dry and humid conditions. The carbamic acid can be stabilized by hydrogen bonding with neighboring amine or silanol groups. nih.gov Under dry conditions, a slow condensation reaction can occur between the newly formed carbamic acid and surface silanol (Si-OH) groups, resulting in the formation of a covalent silylpropylcarbamate species. This demonstrates the direct formation of an N-carboxylated organosilicon derivative from the aminopropyl precursor. nih.gov

Table 3: Compound Names Mentioned in this Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | - |

| tert-Butyl (3-aminopropyl)carbamate | N-Boc-1,3-diaminopropane; N-Boc-1,3-propanediamine |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| Trifluoroacetic acid | TFA |

| Diisopropylethylamine | DIPEA; Hünig's base |

| N-(3-aminopropyl)methacrylamide | APM |

| Acrylic acid | AA |

| 1-(3-Aminopropyl)silatrane | APS |

| (3-Aminopropyl)triethoxysilane | APTES |

| Triethanolamine | TEA |

Advanced Spectroscopic and Computational Characterization of 3 Aminopropyl Carbamic Acid Species

Spectroscopic Analysis of Chemical Species and Transformations

Spectroscopic methods are indispensable for the real-time observation and structural elucidation of carbamic acid species. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are primary tools for identifying reaction products and intermediates, and for monitoring the progress of reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of (3-Aminopropyl)carbamic acid and its derivatives in solution. By analyzing the chemical shifts of various nuclei, researchers can confirm the formation of the carbamic acid moiety and track its subsequent transformations.

¹H NMR spectroscopy allows for the identification of protons in different chemical environments. For instance, in the study of CO2 absorption by 3-amino-1-propanol (AP), the formation of the corresponding carbamic acid is observed through distinct shifts in the proton signals of the alkyl chain.

¹³C NMR is particularly crucial for directly observing the carbon atom of the carbamate (B1207046) group. The reaction of CO2 with aqueous solutions of 3-amino-1-propanol results in a characteristic signal for the carbamate carbon, typically appearing in the range of 160-165 ppm. This signal is distinct from that of bicarbonate and carbonate, allowing for the quantification of species distribution in solution.

¹⁵N NMR provides insights into the nitrogen environment, distinguishing between the unreacted amine, the protonated amine, and the nitrogen atom of the carbamate. This technique is sensitive to the electronic changes around the nitrogen atom upon reaction with CO2.

¹⁷O NMR can be used to study the oxygen atoms in the carbamic acid group, as well as those in water, bicarbonate, and carbonate ions, providing a comprehensive picture of the species present in the aqueous system.

The following table summarizes typical NMR chemical shifts observed for species in the 3-amino-1-propanol and CO2 system.

| Nucleus | Species | Functional Group | Chemical Shift (ppm) |

| ¹³C | 3-amino-1-propanol | -CH2-OH | ~60 |

| ¹³C | 3-amino-1-propanol | -CH2- | ~35 |

| ¹³C | 3-amino-1-propanol | -CH2-NH2 | ~40 |

| ¹³C | (3-Hydroxypropyl)carbamic acid | Carbamate C=O | 164.5 |

| ¹³C | Bicarbonate | HCO3⁻ | 161.1 |

| ¹³C | Carbonate | CO3²⁻ | 169.4 |

Note: The table presents data for (3-Hydroxypropyl)carbamic acid, a closely related analogue formed from 3-amino-1-propanol, due to the limited direct data for this compound.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in a sample and monitoring reaction kinetics. The formation of this compound from its parent amine and CO2 is characterized by the appearance of specific vibrational bands.

Key vibrational modes for carbamic acid and related species include:

C=O stretching: The carbonyl group of the carbamic acid moiety gives rise to a strong absorption band.

N-H bending: The N-H bonds in the amine and carbamate groups have characteristic bending vibrations.

C-N stretching: The stretching vibration of the carbon-nitrogen bond is also a useful diagnostic peak.

In studies of CO2 capture by amines, FTIR has been used to monitor the disappearance of the amine and the appearance of carbamate and bicarbonate. For example, the asymmetric stretching of the COO- group in the carbamate is a prominent feature that can be used for quantitative analysis.

The table below lists characteristic FTIR absorption bands for functional groups relevant to the formation of this compound.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Amine (R-NH2) | N-H stretch | 3300-3500 |

| Amine (R-NH2) | N-H bend | 1590-1650 |

| Carbamic Acid (-NHCOOH) | O-H stretch | 2500-3300 (broad) |

| Carbamic Acid (-NHCOOH) | C=O stretch | 1700-1725 |

| Carbamate (-NHCOO⁻) | Asymmetric COO⁻ stretch | ~1560 |

| Carbamate (-NHCOO⁻) | Symmetric COO⁻ stretch | ~1400 |

| Bicarbonate (HCO3⁻) | C=O stretch | ~1630 |

Theoretical Chemistry and Computational Modeling

Computational chemistry provides a powerful lens through which to examine the properties and reactions of molecules that may be difficult to study experimentally. For this compound, theoretical models are key to understanding its intrinsic stability and the mechanisms of its formation and decomposition.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. DFT calculations have been instrumental in mapping out the reaction pathways for the formation of carbamic acids from amines and CO2. These studies can predict the geometries of reactants, transition states, and products, as well as their relative energies.

For the reaction of an amine with CO2, DFT calculations can elucidate whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a zwitterionic intermediate. The stability of the resulting carbamic acid can also be assessed by calculating its decomposition energy into the parent amine and CO2.

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, provide a high level of theory for studying chemical systems. These methods have been applied to understand the fundamental aspects of carbamic acid stability. One key finding from ab initio studies is the crucial role of intramolecular hydrogen bonding in stabilizing the carbamic acid structure. The presence of a nearby functional group, such as the amino group in this compound, can potentially influence this stability.

Molecular dynamics and other simulation techniques can be used to validate proposed reaction mechanisms and to estimate kinetic parameters like rate constants and activation energies. By simulating the molecular motions and interactions over time, these studies can provide a dynamic picture of the reaction process. For carbamic acid formation, simulations can help to understand the role of solvent molecules in mediating the reaction and stabilizing the products.

The integration of these advanced spectroscopic and computational approaches provides a comprehensive understanding of this compound, a molecule that, despite its transient existence, plays a significant role in important chemical processes.

Computational Investigations of Interactions within Functionalized Materials for Carbon Capture

Computational modeling, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, has become an indispensable tool for elucidating the complex interactions of CO2 with amine-functionalized materials, including those containing this compound species. These theoretical studies provide molecular-level insights into reaction mechanisms, binding energies, and the structural arrangements of adsorbed species, which are often challenging to probe experimentally.

A significant focus of computational research has been to understand the reaction pathways leading to the formation of carbamic acid and ammonium (B1175870) carbamate upon CO2 capture. DFT calculations have shown that the formation of carbamic acid from the reaction of CO2 with a primary amine involves a significant energy barrier. However, this barrier is substantially lowered when a second amine molecule participates in the reaction, acting as a proton acceptor to form an ammonium carbamate ion pair. acs.org This cooperative mechanism is crucial for efficient CO2 capture in amine-grafted materials.

Computational studies have also been instrumental in interpreting and validating experimental data, especially from solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. DFT calculations of NMR parameters, such as chemical shifts, have been used to assign spectral resonances to specific adsorbed species like carbamic acid and ammonium carbamate. nih.govresearchgate.net For instance, a combined computational and experimental 17O NMR study on amine-functionalized metal-organic frameworks (MOFs) revealed that carbamic acid formation is more common than previously thought and provided evidence for a mixed carbamic acid-ammonium carbamate adsorption mechanism. nih.govresearchgate.net

Molecular dynamics simulations offer a dynamic picture of the adsorption process and the mobility of CO2 and amine species within the pores of materials like functionalized silica (B1680970). acs.orgresearchgate.net These simulations can predict the distribution of functional groups and their accessibility to CO2, as well as the influence of factors like pore size and surface curvature on adsorption. researchgate.net

The following tables summarize key findings from various computational investigations, highlighting the calculated properties of this compound and related species in the context of carbon capture.

Table 1: Calculated NMR Parameters for Adsorbed CO2 Species

This table presents a comparison of experimental and DFT-calculated 17O NMR parameters for different CO2 adsorption products in an amine-functionalized metal-organic framework. The good agreement between the experimental and calculated values for the carbamic acid (COOH) species validates the computational model. nih.gov

| Species | Parameter | Experimental Value | DFT Calculated Value |

| Carbamic Acid (-COO H) | δ 17O (ppm) | 217 | 230 |

| CQ (MHz) | 7.6 | 7.9 | |

| ηQ | 0.6 | 0.5 | |

| Carbamic Acid (-COO H) | δ 17O (ppm) | 137 | 131 |

| CQ (MHz) | 8.0 | 8.2 | |

| ηQ | 0.3 | 0.4 | |

| Ammonium Carbamate (M-O CO) | δ 17O (ppm) | 168 | 166 |

| CQ (MHz) | 6.9 | 7.6 | |

| ηQ | 0.8 | 1.0 | |

| Ammonium Carbamate (M-OC O) | δ 17O (ppm) | 194 | 183 |

| CQ (MHz) | 7.2 | 7.2 | |

| ηQ | 0.7 | 0.9 |

Source: Adapted from a comprehensive computational investigation of amine-functionalized metal-organic frameworks. nih.gov

Table 2: Calculated Heats of Adsorption for Amines on a Silica Support

This table shows the calculated heats of adsorption at zero CO2 coverage for a model primary amine, (3-aminopropyl)trimethoxysilane, and a secondary amine on a silica support. The significantly higher heat of adsorption for the primary amine suggests a stronger initial interaction with CO2. rsc.org

| Amine | Heat of Adsorption (kJ mol−1) |

| (3-aminopropyl)trimethoxysilane (Primary) | 130 |

| N-methylaminopropyl-trimethoxysilane (Secondary) | 88 |

Source: Adapted from a comparative study on CO2 adsorption of amines tethered to a silica support. rsc.org

Table 3: Correlation Times of Adsorbed CO2 Species from Molecular Dynamics

This table lists the correlation times (τC) for different chemisorbed CO2 species in amine-modified porous silica, as determined by solid-state NMR relaxation experiments and interpreted with the aid of molecular dynamics. The different correlation times reflect the varying mobility of the carbamic acid and ammonium carbamate species. acs.org

| Species | Assignment | Correlation Time (τC) (μs) |

| A | Carbamic Acid | 162 |

| B | Carbamic Acid | 62 |

| C | Ammonium Carbamate | 123 |

Source: Adapted from a study on the molecular dynamics of adsorbed CO2 species in amine-modified porous silica. acs.org

Role and Significance in Advanced Chemical Systems Research

Contributions to Carbon Capture and Utilization Technologies

The unique chemical properties of molecules containing the 3-aminopropyl group, which can form carbamic acids upon reaction with carbon dioxide (CO2), have positioned them as a central focus in the development of efficient and cost-effective carbon capture technologies.

Amine-functionalized solid sorbents are a promising technology for CO2 capture due to their low energy requirements for regeneration and high selectivity. utm.my The functionalization of porous materials, such as silica (B1680970) and metal-organic frameworks (MOFs), with molecules containing aminopropyl groups significantly enhances their CO2 adsorption capacity. nih.govacs.org This enhancement is attributed to the chemical reaction between the amine groups and CO2, leading to the formation of carbamic acid and ammonium (B1175870) carbamate (B1207046) ion pairs on the sorbent surface. nih.gov

In situ Fourier-transform infrared spectroscopy (FTIR) studies have shown that under dry conditions, the reaction of amine groups with CO2 forms both carbamic acids, which can be stabilized by hydrogen bonds, and ammonium carbamate ion pairs. nih.gov The presence of moisture can further enhance CO2 uptake by facilitating the formation of additional ammonium carbamate ion pairs. nih.govdicp.ac.cn The density of the amine groups on the sorbent surface plays a crucial role; higher densities tend to favor the formation of ammonium carbamate ion pairs. nih.govacs.org

A variety of solid supports have been functionalized with aminopropyl groups, including:

Mesoporous Silica: Materials like MCM-48 and AMS-6, when modified with (3-aminopropyl)triethoxysilane (APTES), show significant CO2 adsorption. nih.gov

Metal-Organic Frameworks (MOFs): MOFs functionalized with amines exhibit improved CO2 capture performance, especially under humid conditions, due to the formation of bicarbonate species. dicp.ac.cn

Magnesium Oxide (MgO): Porous MgO functionalized with APTES has been investigated as a potential CO2 adsorbent. utm.my

The efficiency of these sorbents is often evaluated by their CO2 adsorption capacity and their stability over multiple adsorption-desorption cycles.

| Sorbent Material | Functionalizing Agent | Key Findings | References |

|---|---|---|---|

| Bicontinuous Mesoporous Silica (AMS-6, MCM-48) | (3-aminopropyl)triethoxysilane (APTES), (3-aminopropyl)methyldiethoxysilane | Formation of ammonium carbamate ion pairs and carbamic acids. CO2 uptake is enhanced by water. | nih.gov |

| Zirconium MOF (MOF-808) | Tris(3-aminopropyl)amine | Enhanced CO2 uptake under humid conditions due to bicarbonate formation. | dicp.ac.cn |

| Porous MgO | (3-aminopropyl)triethoxysilane (APTES) | Improved CO2 adsorption capacity compared to pure MgO. | utm.my |

Reversible ionic liquids (ILs) represent an innovative approach to CO2 capture, and the formation of carbamic acid is central to their function. slsp.chresearchgate.net Nonaqueous silylamines can react with CO2 to form these reversible ILs. slsp.chresearchgate.net This reaction involves the formation of an ionic liquid network of ammonium-carbamate ion pairs in equilibrium with a carbamic acid species. slsp.chresearchgate.net

A key advantage of these systems is their enhanced CO2 uptake capacity, which can exceed the conventional 2:1 amine-to-CO2 stoichiometric ratio. slsp.chresearchgate.net Experimental evidence supports a 3:2 amine-to-CO2 mole ratio, which is attributed to the stabilization of carbamic acid within the ionic liquid network. slsp.chresearchgate.net This stabilization leads to a significant increase in CO2 capacity, potentially up to 30% higher than conventional amine solutions. slsp.chresearchgate.net The ability to switch between a non-ionic and an ionic state upon reaction with CO2 is a defining feature of these "switchable solvents". researchgate.net

Water-lean solvents are being developed to reduce the high energy penalty associated with regenerating traditional aqueous amine solvents. pnnl.gov In these systems, water is replaced with an organic cosolvent, which can alter the reaction thermodynamics and kinetics. pnnl.gov The formation of carbamic acid is a key intermediate in the CO2 capture mechanism of these solvents. nih.gov

Recent research on single-component water-lean solvents, such as N-(2-ethoxyethyl)-3-morpholinopropan-1-amine (EEMPA), has revealed complex self-assembly phenomena. nih.gov Upon CO2 capture, these solvents can form reverse-micelle-like tetrameric clusters. nih.gov This aggregation creates a hydrogen-bonded internal core that enables the formation of various CO2-containing species, including carbamic acid, carbamic anhydride (B1165640), and alkoxy carbamic anhydrides. nih.gov This novel mechanism allows for a higher CO2 storage capacity. nih.gov

In traditional aqueous amine solutions, the reaction with CO2 proceeds through the formation of a carbamic acid intermediate, which is then deprotonated by a second amine molecule to form a stable carbamate. nih.govmdpi.com While this is a well-established mechanism, research continues to explore new amine structures and formulations to improve efficiency.

The addition of activators to aqueous amine solutions can enhance the rate of CO2 absorption. For instance, novel solvents containing multiple amino groups, such as 2-[(3-aminopropyl)methylamino]ethanol (B1247228) (HMPDA), have demonstrated significantly higher equilibrium CO2 loading compared to conventional amines like monoethanolamine (MEA). researchgate.net Similarly, the use of bis(3-aminopropyl)amine (B123863) (APA) as an activator in aqueous 2-amino-2-methyl-1-propanol (B13486) (AMP) solutions has been shown to substantially increase the reaction rate. rsc.org

Furthermore, systems that promote a phase separation between the liquid amine and a solid carbamic acid upon CO2 absorption are being investigated. acs.orgnih.gov This approach can lead to high amine-utilization efficiency, achieving a 1:1 CO2-to-amine ratio, and a high CO2-removal rate even at low CO2 concentrations. acs.orgnih.gov

A deep understanding of the reaction mechanisms between CO2 and amines is crucial for optimizing capture efficiency and reducing the energy required for solvent regeneration. nih.govresearchgate.netbellona.org The formation of carbamic acid is a critical step in these processes. nih.gov

Key factors influencing the efficiency of amine-based CO2 capture include:

Amine Structure: The type of amine (primary, secondary, or tertiary) and its molecular structure significantly affect the reaction kinetics and thermodynamics. epa.govresearchgate.net Diamines, for example, have shown higher efficiency in CO2 capture than monoamines. epa.gov

Thermodynamics: The heat of absorption is a critical parameter, as it directly impacts the energy required for regeneration. repec.org Solvents with lower heats of absorption are generally preferred.

Kinetics: The rate of reaction between the amine and CO2 determines the size of the absorption equipment. rsc.org

Solvent Composition: In mixed-amine or water-lean systems, the composition of the solvent can be tuned to optimize both absorption and desorption processes. pnnl.govnih.gov

By elucidating the role of carbamic acid and other intermediates, researchers can design more efficient and cost-effective CO2 capture systems. nih.govrsc.org

Utility as a Building Block in Complex Chemical Synthesis

Amines are a fundamental class of building blocks in organic synthesis, serving as versatile intermediates for the construction of more complex molecules. lifechemicals.com Their utility stems from the reactivity of the amino group, which can participate in a wide range of chemical transformations. scripps.edu While specific examples detailing the use of isolated (3-aminopropyl)carbamic acid as a starting material are not extensively documented, compounds containing the 3-aminopropyl moiety are integral to the synthesis of various complex structures.

The presence of both an amino and a potential carbamic acid group (or its precursor) makes such molecules bifunctional, opening up possibilities for creating diverse molecular architectures. In principle, the amino group can be readily functionalized to form amides, sulfonamides, and other nitrogen-containing structures, while the carbamic acid portion could be involved in further reactions.

The general importance of amine-containing building blocks is evident in several areas of chemical synthesis:

Pharmaceuticals: Saturated heterocycles, which are cyclic compounds containing nitrogen, are prevalent in a majority of FDA-approved drugs. scripps.edu The synthesis of these structures often relies on the cyclization of linear amine compounds. scripps.edu

Materials Science: C3-symmetric building blocks, which can be derived from triaminobenzenes, are used to create materials with specific geometries, such as star-shaped molecules, dendrimers, and metal-organic frameworks. nih.gov

Fine Chemicals: A vast array of functionalized small molecules, including primary and secondary amines, are commercially available as building blocks for research and development. lifechemicals.com These intermediates are used to introduce specific structural motifs and chemical diversity into target molecules. lifechemicals.com

The synthesis of complex molecules often involves the strategic use of such building blocks to construct the desired carbon and heteroatom framework. rsc.org

Intermediate in the Preparation of Specialized Organic Compounds

This compound and its derivatives, particularly the more stable N-Boc protected form, tert-butyl N-(3-aminopropyl)carbamate, are valuable intermediates in the synthesis of a wide array of specialized organic compounds. The presence of two distinct nitrogen functionalities with different reactivities allows for sequential and selective chemical transformations.

One of the primary applications is in the synthesis of substituted ureas and thioureas. The free amine group of N-Boc-1,3-propanediamine can react with isocyanates and isothiocyanates to form N-Boc protected ureas and thioureas, respectively. Subsequent deprotection of the Boc group under acidic conditions yields the final urea (B33335) or thiourea (B124793) derivative with a free aminopropyl side chain. This methodology is instrumental in creating molecules with potential biological activity, such as analogs of the bacterial signaling molecule cyclic diguanosine monophosphate (c-di-GMP). evitachem.com

Furthermore, this compound serves as a precursor for the synthesis of various heterocyclic compounds. The diamine structure, after selective protection and deprotection steps, can be utilized in condensation reactions with dicarbonyl compounds or other suitable reagents to form nitrogen-containing heterocycles like pyrimidines and imidazoles. mdpi.comnih.gov These heterocyclic scaffolds are prevalent in many pharmaceutically active molecules.

The strategic use of this compound derivatives also extends to the synthesis of complex natural product analogs and other bioactive molecules. For instance, it has been employed in the preparation of derivatives of salinomycin, a polyether ionophore antibiotic, to generate novel compounds with potential trypanocidal activity. rsc.org

Selective Protective Group Chemistry in Multistep Organic Syntheses

The strategic protection and deprotection of functional groups are fundamental to the success of complex, multistep organic syntheses. Derivatives of this compound, most notably tert-butyl N-(3-aminopropyl)carbamate (N-Boc-1,3-propanediamine), play a crucial role in this domain by enabling the selective protection of one amine group in a 1,3-diaminopropane (B46017) scaffold.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under moderately acidic conditions (e.g., with trifluoroacetic acid). mdpi.comwikipedia.org In N-Boc-1,3-propanediamine, one amino group is masked as a carbamate, leaving the other primary amine available for further chemical modification. This differential protection is a key feature of an orthogonal protection strategy, where one protecting group can be removed selectively in the presence of others. evitachem.com

This selective protection is particularly valuable in peptide synthesis. mdpi.comresearchgate.net The free amine of N-Boc-1,3-propanediamine can be acylated or coupled with an amino acid, while the Boc-protected amine remains intact. Following the desired transformation, the Boc group can be removed to expose the second amine for subsequent reactions, allowing for the controlled, stepwise assembly of peptide chains or the introduction of specific functionalities at defined positions.

| Protecting Group | Structure | Cleavage Conditions | Stability |

| Boc | -(C=O)OC(CH₃)₃ | Mild Acid (e.g., TFA) | Stable to base, hydrogenation |

| Cbz | -(C=O)OCH₂C₆H₅ | Catalytic Hydrogenation | Stable to mild acid and base |

| Fmoc | -(C=O)O-CH₂-Fluorenyl | Amine Base (e.g., Piperidine) | Stable to acid, hydrogenation |

Foundation for Developing Stimuli-Responsive Polymeric Materials

Stimuli-responsive polymers, often referred to as "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or light. While direct applications of this compound in this field are not extensively documented, its structural motif, the aminopropyl group, is a key component in the development of certain types of stimuli-responsive materials, particularly hydrogels.

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. The incorporation of amine functionalities, such as the aminopropyl group, can impart pH-sensitivity to these materials. At low pH, the amine groups become protonated (-NH₃⁺), leading to electrostatic repulsion between the polymer chains and increased swelling. Conversely, at higher pH, the amine groups are deprotonated (-NH₂), reducing repulsion and causing the hydrogel to shrink.

The development of polyurethanes is another area where derivatives of diamines are crucial. rsc.orgnih.gov While isocyanates are the traditional precursors, the underlying diamine structure is fundamental to the repeating urethane (B1682113) linkage. The principles of stimuli-responsive behavior, such as pH-sensitivity from incorporated amine groups, can be applied to these polymer systems as well.

Precursor for Advanced Silatrane (B128906) Compounds

Silatranes are a class of tricyclic organosilicon compounds characterized by a pentacoordinate silicon atom with a transannular dative bond between the silicon and nitrogen atoms. This unique structure imparts them with interesting chemical, physical, and biological properties. 1-(3-Aminopropyl)silatrane is a key derivative that serves as a building block for more complex and functionalized silatrane systems.

The synthesis of 1-(3-aminopropyl)silatrane typically involves the reaction of a 3-aminopropyl-trialkoxysilane with triethanolamine. researchgate.netnih.gov Research has shown that during this synthesis, it is possible to obtain 1-(3-aminopropyl)silatrane in its carbamate form. researchgate.net This suggests an in-situ formation and role of a carbamic acid derivative in the reaction pathway or as a stable intermediate.

The resulting 1-(3-aminopropyl)silatrane, with its terminal primary amine, is a versatile precursor for a wide range of advanced silatrane compounds. The amino group can be readily modified through reactions such as Schiff base formation, acylation, and alkylation to introduce various functionalities. mdpi.com These modifications can tune the properties of the silatrane for specific applications, including:

Materials Science: As adhesion promoters, surface modifiers, and components in the formation of hybrid organic-inorganic materials. evitachem.comnih.gov

Medicinal Chemistry: As scaffolds for the development of new therapeutic agents with potential anticancer, antimicrobial, and antifungal activities. mdpi.comnih.gov

Q & A

Q. What are the standard synthesis protocols for (3-Aminopropyl)carbamic acid derivatives, and how can purity be ensured?

The synthesis of this compound derivatives, such as the Fmoc-protected variant (CAS 210767-37-6), typically involves coupling 3-aminopropylamine with a fluorenylmethyl chloroformate (Fmoc-Cl) under anhydrous conditions. The reaction is performed in dichloromethane (DCM) or dimethylformamide (DMF) with a base like triethylamine to scavenge HCl. Post-synthesis, purification via flash column chromatography (silica gel, eluent: DCM/methanol gradient) is critical to remove unreacted starting materials. Purity (>95%) is confirmed using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to verify the Fmoc group (δ ~7.7–7.3 ppm for aromatic protons) and the aminopropyl chain (δ ~3.1 ppm for NH₂) .

Q. What analytical techniques are recommended for characterizing this compound derivatives?

Key techniques include:

- NMR Spectroscopy : To confirm structural integrity (e.g., Fmoc aromatic protons and carbamate linkage).

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF for molecular weight validation (e.g., [M+H]⁺ = 296.36 for C₁₈H₂₀N₂O₂).

- HPLC : Reverse-phase chromatography to assess purity (>95% at 254 nm).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C) confirm the carbamate group .

Advanced Research Questions

Q. How can reaction yields of this compound derivatives be optimized in peptide coupling reactions?

Yield optimization requires:

- Solvent Selection : DMF enhances solubility of Fmoc intermediates compared to DCM.

- Catalysts : Use of carbodiimides (e.g., DCC) or uronium salts (HBTU) to activate carboxyl groups.

- Temperature Control : Reactions at 0–4°C minimize side reactions like epimerization.

- Stoichiometry : A 1.2:1 molar ratio of Fmoc-Cl to 3-aminopropylamine ensures complete coupling. Post-reaction quenching with ice-cold water improves precipitate recovery .

Q. What strategies mitigate instability of this compound derivatives during storage?

- Light Sensitivity : Store in amber vials at –20°C under nitrogen to prevent Fmoc group degradation.

- Moisture Control : Use desiccants (silica gel) in sealed containers.

- Freeze-Thaw Cycles : Aliquot to avoid repeated exposure to temperature fluctuations. Stability is monitored via periodic HPLC to detect hydrolysis products (e.g., free amine or fluorenylmethanol) .

Q. How should researchers resolve contradictions in solubility data for this compound derivatives?

Discrepancies often arise from:

- Solvent Polarity : Polar aprotic solvents (DMF) vs. non-polar (DCM) yield conflicting solubility reports.

- Measurement Methods : Gravimetric analysis may overestimate solubility compared to UV-Vis quantification. Mitigation involves standardizing protocols (e.g., shake-flask method at 25°C) and cross-validating with multiple techniques (HPLC, NMR dilution assays) .

Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?

As an Fmoc-protected building block, it serves as a spacer or linker in SPPS. The carbamate group provides stability during elongation, while the Fmoc group is cleaved with 20% piperidine in DMF. Applications include:

- Peptide Backbone Modification : Introducing non-natural amino acids.

- Conjugation Chemistry : Facilitating post-synthetic labeling via the free amine after deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.